molecular formula C12H11NO3 B12564531 8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 193217-48-0

8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No.: B12564531
CAS No.: 193217-48-0
M. Wt: 217.22 g/mol
InChI Key: RJVYTWLNYQWCHC-UHFFFAOYSA-N
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Description

8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound that features a fused benzopyrano and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted benzopyran with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-c]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Properties

CAS No.

193217-48-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C12H11NO3/c14-7-1-2-9-8-3-4-13-6-10(8)12(15)16-11(9)5-7/h1-2,5,13-14H,3-4,6H2

InChI Key

RJVYTWLNYQWCHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

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